REACTION_SMILES
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[CH3:31][NH:32][C:33]([c:34]1[cH:35][c:36]([O:37][c:38]2[cH:39][c:40]([NH2:44])[cH:41][cH:42][cH:43]2)[cH:45][cH:46][n:47]1)=[O:48].[Cl:15][c:16]1[c:17]([C:18]([F:19])([F:20])[F:21])[cH:22][c:23]([N:26]=[C:27]=[O:28])[c:24]([O:25][CH3:29])[cH:30]1.[Cl:1][c:2]1[cH:3][c:4]([O:13][CH3:14])[c:5]([NH2:6])[cH:7][c:8]1[C:9]([F:10])([F:11])[F:12]>>[Cl:1][c:2]1[cH:3][c:4]([O:13][CH3:14])[c:5]([NH2:6])[cH:7][c:8]1[C:9]([F:10])([F:11])[F:12].[NH2:26][C:27](=[O:28])[NH2:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1cc(Oc2cccc(N)c2)ccn1
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Name
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COc1cc(Cl)c(C(F)(F)F)cc1N=C=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Cl)c(C(F)(F)F)cc1N=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Cl)c(C(F)(F)F)cc1N
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Name
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Type
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product
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Smiles
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COc1cc(Cl)c(C(F)(F)F)cc1N
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Name
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Type
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product
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Smiles
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NC(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |